1-(6-Nitro-1h-indol-3-yl)ethanone
Overview
Description
1-(6-Nitro-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The presence of a nitro group at the 6-position and an ethanone group at the 3-position of the indole ring makes this compound unique
Mechanism of Action
Target of Action
1-(6-Nitro-1h-indol-3-yl)ethanone, a derivative of the indole family, is known to have a broad range of chemical and biological properties . . Indole derivatives are found in many natural products and have exhibited various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Mode of Action
For instance, some indole derivatives can inhibit aldosterone synthase (CYP11B2), a promising mechanism to lower arterial blood pressure .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
tuberculosis H37Rv, Mycobacterium smegmatis, Mycobacterium fortuitum, and MDR-TB strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Nitro-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the nitration of 1H-indole followed by acetylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the indole ring. The resulting 6-nitro-1H-indole is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Nitro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Reduction: 1-(6-Amino-1H-indol-3-yl)ethanone.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: 1-(6-Nitro-1H-indol-3-yl)acetic acid.
Scientific Research Applications
1-(6-Nitro-1H-indol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.
Comparison with Similar Compounds
- 1-(1-Ethyl-1H-indol-3-yl)ethanone
- 1-(1-Methyl-1H-indol-3-yl)ethanone
- 3-Acetylindole
- Indole-3-carboxaldehyde
Comparison: 1-(6-Nitro-1H-indol-3-yl)ethanone is unique due to the presence of the nitro group at the 6-position, which imparts distinct electronic and steric properties compared to other indole derivatives. This makes it particularly useful in applications requiring specific reactivity or interactions, such as in the synthesis of targeted pharmaceuticals or advanced materials .
Properties
IUPAC Name |
1-(6-nitro-1H-indol-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)9-5-11-10-4-7(12(14)15)2-3-8(9)10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNCAYQUMQNBDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300544 | |
Record name | 1-(6-nitro-1h-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4993-92-4 | |
Record name | NSC137506 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(6-nitro-1h-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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